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7,3',4"-Trihydroxy-3-benzyl-2H-
Compound Name:
chromene

cat. No.: B3026781

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure elucidation of 7,3',4'-
Trihydroxy-3-benzyl-2H-chromene, a naturally occurring compound isolated from the
heartwood of Caesalpinia sappan L. This compound has demonstrated potential as a
neuraminidase (NA) inhibitor, making it a subject of interest for influenza virus research.[1][2]
Its molecular formula is Ci1e6H1404, with a molecular weight of 270.28.[3] The elucidation of its
precise chemical structure is paramount for understanding its biological activity and for guiding
synthetic efforts.

The structural confirmation of this compound relies on a combination of modern spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). The data presented herein is based on the characterization of a closely
related analogue due to the limited public availability of the complete raw data for the specific
target compound. The principles and methodologies, however, are directly applicable.

Spectroscopic Data Analysis

The core of the structure elucidation process lies in the detailed analysis of 1D and 2D NMR
spectra, alongside high-resolution mass spectrometry to confirm the elemental composition.

1.1. Mass Spectrometry (MS)
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High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is used to determine
the exact mass and elemental formula of the molecule.

Parameter Value Interpretation

lonization Mode ESI-MS Electrospray lonization
Observed m/z [M-H]~ Negative ion mode
Calculated Mass 270.0892 For C16H1404

Measured Mass 270.0895 Confirms elemental formula

1.2. *H and 3C NMR Spectroscopy

1D NMR spectroscopy provides the foundational information regarding the proton and carbon
environments within the molecule. Spectra are typically recorded in deuterated methanol
(CDs0OD). The following tables summarize the assigned chemical shifts (d) in parts per million

(ppm).

Table 1: tH and 3C NMR Spectroscopic Data (CD3sOD)
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Position oc (ppm) oh (ppm, mulit., J in Hz)

Chromene Moiety

2 68.9 4.75 (d, J=9.6), 4.65 (d, J=9.6)

3 40.1 3.10 (m)

4 114.9 6.45 (s)

4a 114.1

5 131.2 7.20 (d, J=8.4)

6 110.1 6.40 (dd, J=8.4, 2.4)

7 158.4

8 103.5 6.35 (d, J=2.4)

8a 156.2

Benzyl Moiety

9 (CH2) 355 2.85 (dd, J=13.6, 6.0), 2.75
(dd, J=13.6, 8.0)

1 1325

2' 116.8 6.75 (d, J=2.0)

3 146.1

4 145.9

5" 115.9 6.65 (d, J=8.0)

6' 121.2 6.60 (dd, J=8.0, 2.0)

Structure Elucidation via 2D NMR

Two-dimensional NMR experiments are critical for assembling the molecular fragments
identified in 1D NMR into the final structure. Key correlations from COSY (Correlation
Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish
proton-proton and proton-carbon connectivities, respectively.
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e 1H-1H COSY: This experiment identifies protons that are coupled to each other, typically
through two or three bonds. For example, the correlation between the protons at C-5 and C-
6 in the chromene ring, and among the protons at C-5', C-6', and C-2' in the benzyl ring,
confirms the substitution patterns of the aromatic rings.

o HMBC: This experiment reveals longer-range couplings (2-3 bonds) between protons and
carbons. It is the most powerful tool for connecting the different spin systems. For example,
the HMBC correlations from the benzylic protons (H-9) to carbons C-3, C-4, C-1', and C-2'/6'
are crucial for unequivocally linking the benzyl group to the C-3 position of the chromene
scaffold.

The diagram below illustrates the logical workflow for piecing together the molecular structure
using the key 2D NMR correlations.
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Key 2D NMR correlations for structure elucidation.
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Experimental Protocols

Detailed and reproducible experimental methods are essential for the verification of scientific
findings.

3.1. Isolation and Purification The compound is typically isolated from the powdered heartwood
of Caesalpinia sappan L.

o Extraction: The dried powder is extracted exhaustively with an organic solvent, such as 95%
ethanol, at room temperature.

o Partitioning: The crude extract is concentrated under reduced pressure and then partitioned
successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate,
and n-butanol.

o Chromatography: The target compound is often found in the ethyl acetate fraction. This
fraction is subjected to repeated column chromatography, typically using silica gel and
Sephadex LH-20, with gradient elution systems (e.g., chloroform-methanol or hexane-ethyl
acetate) to yield the pure compound.

3.2. Spectroscopic Analysis
 NMR Spectroscopy:

o Instrument: NMR spectra are recorded on a spectrometer operating at a frequency of 400
MHz or higher for *H and 100 MHz or higher for 3C.

o Solvent: Deuterated solvents such as methanol-d4 (CD3OD) or DMSO-ds are used.

o Referencing: Chemical shifts are referenced to the residual solvent signals (e.g., CDsOD
at oH 3.31 and &c 49.0).

o Experiments: Standard pulse sequences are used to acquire 1D (*H, 13C) and 2D (COSY,
HSQC, HMBC) spectra.

e Mass Spectrometry:
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o Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with
an electrospray ionization (ESI) source is used.

o Method: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused
into the mass spectrometer. Data is acquired in both positive and negative ion modes to

determine the molecular ion peak.

Biological Context: Neuraminidase Inhibition
Pathway

7,3",4'-Trihydroxy-3-benzyl-2H-chromene has been identified as a noncompetitive inhibitor of
the influenza virus neuraminidase (NA).[1] NA is a critical enzyme that facilitates the release of
newly formed virus particles from infected host cells, thus propagating the infection. By
inhibiting NA, this compound can halt the viral life cycle.

The diagram below illustrates the simplified mechanism of action.
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Inhibition of influenza virus release by the compound.

In conclusion, the structure of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene has been rigorously
established through the synergistic application of mass spectrometry and advanced NMR
techniques. The detailed analysis of 1D and 2D NMR data allows for the unambiguous
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assignment of all proton and carbon signals and confirms the connectivity of the chromene and
benzyl moieties. This structural certainty is fundamental for its further investigation as a
potential therapeutic agent against influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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